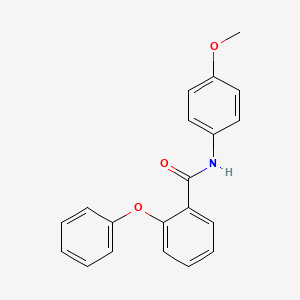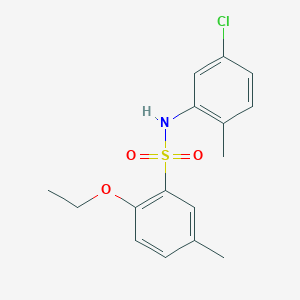
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, also known as MPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPEP belongs to the class of compounds known as hydrazones, which are known for their ability to act as ligands for various receptors in the body. In
Scientific Research Applications
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in the regulation of synaptic plasticity and learning and memory. By blocking the activity of mGluR5, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome.
Mechanism of Action
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. When mGluR5 is activated by glutamate, it triggers a cascade of intracellular signaling pathways that regulate synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone reduces the excitability of neurons and enhances synaptic plasticity, which can improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on mGluR5, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are also some limitations to using 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to achieve sustained effects in animal models. Additionally, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have off-target effects on other receptors, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone. One area of interest is the potential use of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, researchers are exploring the use of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone as a tool for studying the role of mGluR5 in various physiological and pathological processes. Finally, there is ongoing research into the development of new compounds that target mGluR5 with greater selectivity and potency than 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone.
Synthesis Methods
The synthesis of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone involves the reaction of 1-(4-methylphenyl)ethanone with 2-methyl-6-phenyl-4-pyrimidinylhydrazine in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization or column chromatography. The yield of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone can vary depending on the reaction conditions, but typically ranges from 50-70%.
properties
IUPAC Name |
2-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-14-9-11-17(12-10-14)15(2)23-24-20-13-19(21-16(3)22-20)18-7-5-4-6-8-18/h4-13H,1-3H3,(H,21,22,24)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIWDZNHLSWRTD-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)


![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)


![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)

